4-Benzyloxy-3-hydroxyphenylacetic acid
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Overview
Description
4-Benzyloxy-3-hydroxyphenylacetic acid is an aromatic phenyl acetic acid . It has a molecular formula of C15H14O4 and a molecular weight of 258.27 . It is used in proteomics research applications .
Synthesis Analysis
The synthesis of this compound involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid . It can also be synthesized by the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H14O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Microbial Degradation of Aromatic Amines : 4-Hydroxyphenylacetic acid 3-hydroxylase, a key enzyme in the microbial degradation of phenylalanine, tyrosine, and many aromatic amines, was studied in Pseudomonas putida. This enzyme plays a crucial role in the breakdown of these compounds, indicating potential applications in bioremediation or industrial processes involving aromatic amines (Raju, Kamath, & Vaidyanathan, 1988).
Defense Chemicals in Cereals : Hydroxamic acids, which include 4-hydroxy-1,4-benzoxazin-3-ones, are significant in plant defense. They play a major role in defending cereal crops against various pests and diseases, suggesting that understanding their properties could aid in developing more resilient crop varieties (Niemeyer, 1988).
Metabolic Function in Pseudomonas Acidovorans : 4-Hydroxyphenylacetate 1-hydroxylase, involved in the metabolism of 4-hydroxyphenylacetate (a related compound) in Pseudomonas acidovorans, has been studied for its metabolic functions. These insights could be relevant for applications in microbial metabolism or biotechnology (Hareland et al., 1975).
Polybenzoxazine Synthesis : Phloretic acid, closely related to 4-benzyloxy-3-hydroxyphenylacetic acid, has been explored for its use in polybenzoxazine synthesis. This indicates potential applications in the creation of novel polymeric materials with unique properties (Trejo-Machin et al., 2017).
Molecular Characterization in E. coli : The molecular characterization of 4-hydroxyphenylacetate 3-hydroxylase in Escherichia coli has been examined, which is essential for understanding the role of this enzyme in microbial pathways and its potential biotechnological applications (Prieto & García, 1994).
Optical Activity in Synthesis : Research into the synthesis of optically active 4-benzyloxy- and 4-alkyloxycarbonyl-2-oxetanones, starting from substances like L-(S)-malic acid, demonstrates potential applications in the field of chirality and pharmaceuticals (Cammas et al., 1993).
Safety and Hazards
The safety data sheet for a similar compound, 4-Hydroxyphenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
For instance, phenol oxidase can convert phenols to quinones, which are then reduced back to catechols by a reducing agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Benzyloxy-3-hydroxyphenylacetic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position, which may influence its interactions with biomolecules .
Properties
IUPAC Name |
2-(3-hydroxy-4-phenylmethoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBBKCKVVIGYBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652467 |
Source
|
Record name | [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28988-68-3 |
Source
|
Record name | [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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